Cas no 1207326-89-3 (4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

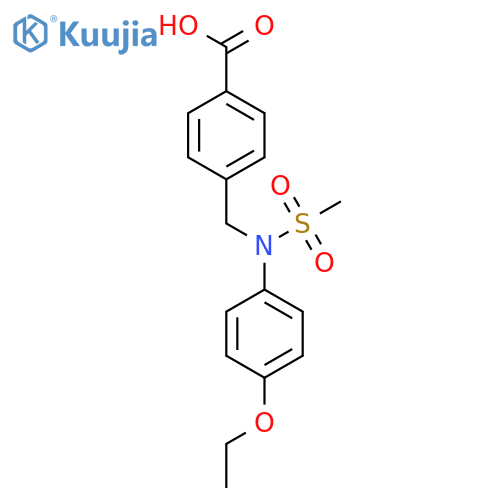

1207326-89-3 structure

商品名:4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid

CAS番号:1207326-89-3

MF:C17H19NO5S

メガワット:349.401463747025

CID:4685627

4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{[(4-ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid

- 4-([(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid

- BBL003915

- SP4288

- STK873777

- H6015

- 4-{[N-(4-ethoxyphenyl)methanesulfonamido]methyl}benzoic

- benzoic acid, 4-[[(4-ethoxyphenyl)(methylsulfonyl)amino]methyl]-

- 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid

-

- インチ: 1S/C17H19NO5S/c1-3-23-16-10-8-15(9-11-16)18(24(2,21)22)12-13-4-6-14(7-5-13)17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20)

- InChIKey: FVMKQMJFPAOCFV-UHFFFAOYSA-N

- ほほえんだ: S(C)(N(C1C=CC(=CC=1)OCC)CC1C=CC(C(=O)O)=CC=1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 500

- トポロジー分子極性表面積: 92.3

4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E138420-2000mg |

4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid |

1207326-89-3 | 2g |

$ 615.00 | 2022-06-05 | ||

| TRC | E138420-500mg |

4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid |

1207326-89-3 | 500mg |

$ 235.00 | 2022-06-05 | ||

| A2B Chem LLC | AI13319-1g |

4-([(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid |

1207326-89-3 | 95% | 1g |

$176.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760458-5g |

4-((n-(4-Ethoxyphenyl)methylsulfonamido)methyl)benzoic acid |

1207326-89-3 | 98% | 5g |

¥3402.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760458-1g |

4-((n-(4-Ethoxyphenyl)methylsulfonamido)methyl)benzoic acid |

1207326-89-3 | 98% | 1g |

¥1303.00 | 2024-08-09 | |

| A2B Chem LLC | AI13319-5g |

4-([(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid |

1207326-89-3 | 95% | 5g |

$510.00 | 2024-04-20 | |

| TRC | E138420-1000mg |

4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid |

1207326-89-3 | 1g |

$ 390.00 | 2022-06-05 |

4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

1207326-89-3 (4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量